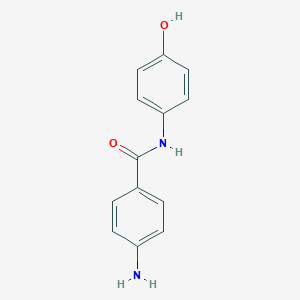

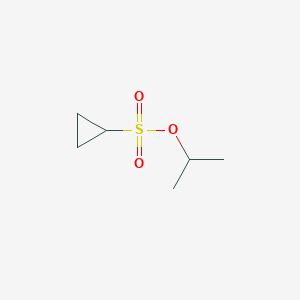

4-amino-N-(4-hydroxyphenyl)benzamide

概要

説明

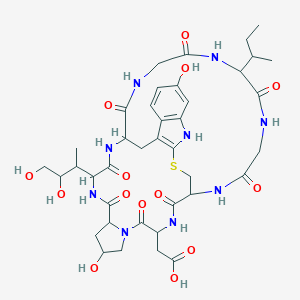

4-amino-N-(4-hydroxyphenyl)benzamide is a chemical compound . It has been used as a poly (ADP-ribose)polymerase (PADPRP) inhibitor to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described .Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-hydroxyphenyl)benzamide can be confirmed by its physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . Reductions were performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(4-hydroxyphenyl)benzamide can be determined by its physicochemical properties and spectroanalytical data .科学的研究の応用

Chemoselective Synthesis

4-amino-N-(4-hydroxyphenyl)benzamide demonstrates potential in chemoselective synthesis processes. For instance, the N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, producing compounds like N-(2-hydroxyphenyl)benzamides, which hold biological interest. This synthesis method is notable for its selectivity and the formation of biologically relevant compounds (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antioxidant Activity

The compound's derivatives show promise as powerful antioxidants. Electrochemical studies of amino-substituted benzamide derivatives, including 4-amino-N-(4-hydroxyphenyl)benzamide, reveal their capacity to act as antioxidants by scavenging free radicals. Such research underscores the importance of understanding the electrochemical oxidation mechanisms of antioxidants (I. Jovanović et al., 2020).

Inhibition of Metalloenzymes

A derivative, 4-amino-N-(4-sulfamoylphenyl)benzamide, has been synthesized and shown effective in inhibiting metalloenzyme carbonic anhydrase. This has implications for targeting cytosolic isoforms of these enzymes, which could be beneficial for therapeutic applications (Ramazan Ulus et al., 2013).

Antimicrobial Activity

Some derivatives like 4-amino-N-(o-hydroxyphenyl)benzamide exhibit significant antimicrobial activity. For example, one derivative demonstrated activity against the Gram-negative microorganism Klebsiella pneumoniae, suggesting potential for treating bacterial infections (E. Şener et al., 2000).

Therapeutic Efficacy in Tumor Models

4-amino-N-(2'-aminophenyl)benzamide, another derivative, has shown differential therapeutic efficacy in rat tumor models, particularly in slowly proliferating tumors. This suggests a potential role in cancer treatment, especially considering its low mutagenic potential and DNA-DNA crosslinking activity (M. Berger et al., 1985).

Electochemical Characterization

Research into the electrochemical behavior of polymers derived from this compound, such as poly(amide-imide)s, is also ongoing. These studies explore the oxidation of phenolic groups in the polymers, suggesting applications in materials science and electrochemistry (S. Mallakpour et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-amino-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFGZUUXMPLFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391375 | |

| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-hydroxyphenyl)benzamide | |

CAS RN |

13160-60-6 | |

| Record name | 4-Amino-N-(4-hydroxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)